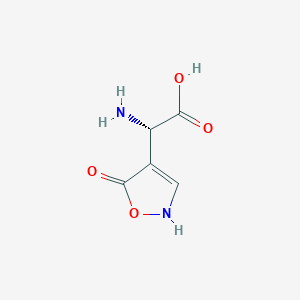
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid, commonly known as (S)-4-hydroxy-2-oxo-1-pyrrolidineacetamide (HOPA), is a small molecule that has gained significant attention in the field of neuroscience. HOPA is an agonist of the metabotropic glutamate receptor 2 (mGluR2), which is a G protein-coupled receptor that modulates glutamate signaling in the brain. HOPA has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
Mecanismo De Acción
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid acts as an agonist of the mGluR2 receptor, which is involved in the modulation of glutamate signaling in the brain. Activation of mGluR2 inhibits the release of glutamate, which is a key neurotransmitter involved in the pathophysiology of various neurological disorders. By modulating glutamate signaling, (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has been shown to have potential therapeutic effects in the treatment of anxiety, depression, and schizophrenia.
Efectos Bioquímicos Y Fisiológicos
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has been shown to modulate various biochemical and physiological processes in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a key growth factor involved in neuroplasticity and the regulation of mood. (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is a transcription factor involved in the regulation of gene expression in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and administered to animals. It has been shown to have high selectivity for the mGluR2 receptor, which reduces the risk of off-target effects. However, (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid also has some limitations for use in laboratory experiments. It has poor aqueous solubility, which can limit its bioavailability and make it difficult to administer to animals. It also has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid. One area of interest is the development of novel formulations of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid that improve its bioavailability and efficacy as a therapeutic agent. Another area of interest is the investigation of the potential therapeutic effects of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid, which could lead to the development of novel drugs that target the glutamate signaling pathway.
Métodos De Síntesis
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can be synthesized using a multistep process involving the reaction of 2,3-dihydroxy-4-methylpyridine with ethyl 2-bromoacetate to form 2-ethyl-3-hydroxy-4-methylpyridine. This intermediate is then reacted with hydroxylamine hydrochloride to form the isoxazoline ring, which is subsequently oxidized to form (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid.
Aplicaciones Científicas De Investigación
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has been extensively studied in preclinical models for its potential therapeutic applications in the treatment of anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been proposed as a novel treatment for these disorders. (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has also been shown to have antipsychotic effects in animal models of schizophrenia, and has been proposed as a potential adjunct therapy for this disorder.
Propiedades
Número CAS |
130620-57-4 |
|---|---|
Nombre del producto |
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid |
Fórmula molecular |
C5H6N2O4 |
Peso molecular |
158.11 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(5-oxo-2H-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-11-5(2)10/h1,3,7H,6H2,(H,8,9)/t3-/m0/s1 |
Clave InChI |
FAPBVGGLODVFDG-VKHMYHEASA-N |
SMILES isomérico |
C1=C(C(=O)ON1)[C@@H](C(=O)O)N |
SMILES |
C1=C(C(=O)ON1)C(C(=O)O)N |
SMILES canónico |
C1=C(C(=O)ON1)C(C(=O)O)N |
Sinónimos |
4-Isoxazoleaceticacid,alpha-amino-2,5-dihydro-5-oxo-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





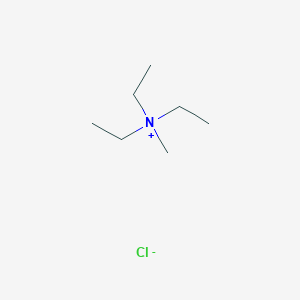

![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B161472.png)
![(4R,4Ar,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B161473.png)
![2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B161474.png)


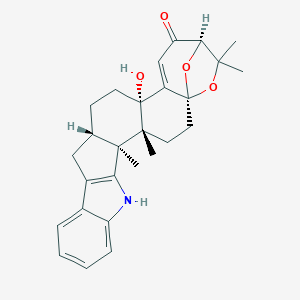
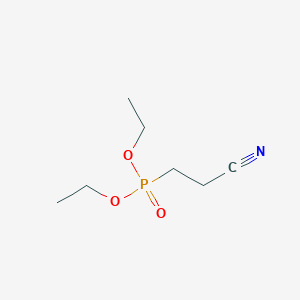
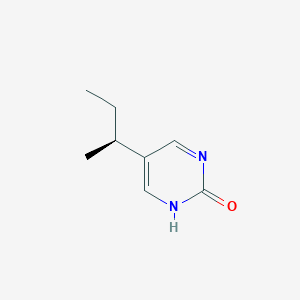

![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)